![molecular formula C19H30BNO4 B2573049 tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate CAS No. 1086600-36-3](/img/structure/B2573049.png)
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
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Description
Tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate, also known as TBB or TBBPA, is a chemical compound that is widely used as a flame retardant in various consumer products. TBB is a member of the family of brominated flame retardants, which are added to plastics, textiles, and other materials to reduce their flammability.
Scientific Research Applications
Borylation Reactions
Application: tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate serves as a valuable reagent in borylation reactions. Specifically:
- Borylation at the benzylic C-H bond of alkylbenzenes : This compound can be used in conjunction with a palladium catalyst to form pinacol benzyl boronate. Borylation reactions are essential in synthetic chemistry for introducing boron-containing functional groups into organic molecules .
Hydroboration
Application: tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate participates in hydroboration reactions:
- Hydroboration of alkyl or aryl alkynes and alkenes : In the presence of transition metal catalysts, this compound can undergo hydroboration, leading to the formation of boron-containing derivatives. These reactions are valuable for creating new carbon-boron bonds in organic synthesis .
Synthesis of 1H-Indazole Derivatives
Application: tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate plays a crucial role in the synthesis of 1H-indazole derivatives:
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate : This compound serves as an intermediate for various biologically active molecules. Researchers use it to access diverse 1H-indazole derivatives. The structure is confirmed through FTIR, NMR spectroscopy, and mass spectrometry .
Crizotinib Precursor
Application: tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate contributes to the synthesis of crizotinib:
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : This intermediate is essential for the preparation of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. The compound is synthesized in several steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate .
properties
IUPAC Name |
tert-butyl N-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21-13-12-14-10-8-9-11-15(14)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADCCZWZIKUZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate |
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